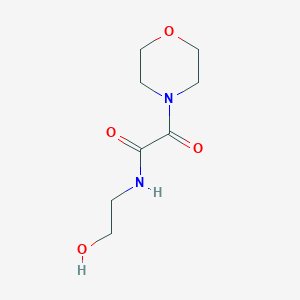![molecular formula C18H23ClFN5OS B3003325 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1217110-33-2](/img/structure/B3003325.png)
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride" is a chemically synthesized molecule that likely contains a pyrazole core, a common feature in various research compounds. Pyrazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a dimethylamino group and a fluorobenzothiazole moiety suggests that the compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or the condensation of cyanoacrylamides with alkylhydrazines in formic acid, as described in the synthesis of related compounds . Another novel synthetic route towards pyrazole-4-carboxamides, which may be relevant to the compound , uses N-(3-(dimethylamino)-2-formylacryloyl)formamide as an intermediate . This method provides good yields and has advantages over other methods previously described in the literature.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For instance, a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was characterized by FT-IR, NMR, ESI-MS, and X-ray diffraction . Theoretical studies using DFT methods can also provide insights into the optimized molecular structures, vibrational frequencies, and stability of such compounds in different phases .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to their reactive sites. The study of their reactivity can be inferred from the high energy values of σ→σ* and σ→π* transitions, which suggest high reactivities for the free base and cationic species of related compounds . These transitions are influenced by the planarity of the CH3 groups linked to the nitrogen atom, which could also be relevant to the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be quite diverse. For example, solvation energy values and stability in solution can be assessed through NBO and AIM studies . The compound's solubility, melting point, and other physical properties would be determined experimentally. Additionally, the compound's potential biological activities, such as antidiabetic and antioxidant activities, can be evaluated through in vitro assays and molecular docking studies .
Case Studies
Case studies involving the structural elucidation of related compounds, such as the designer drug N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, provide valuable insights into the methodologies used for determining the structure of complex molecules . Techniques like NMR spectroscopy and mass spectrometry, along with the comparison of predicted and observed chemical shifts, are crucial for accurate structure determination .
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5OS.ClH/c1-12-11-14(21-23(12)4)17(25)24(10-6-9-22(2)3)18-20-16-13(19)7-5-8-15(16)26-18;/h5,7-8,11H,6,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUWMECTEARRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

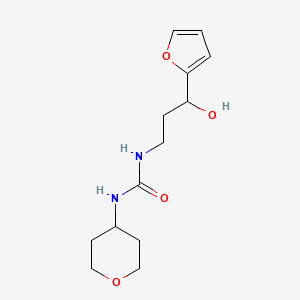
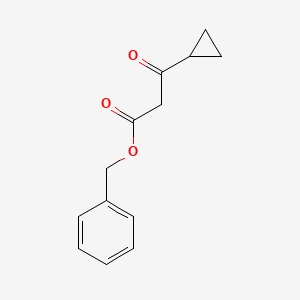
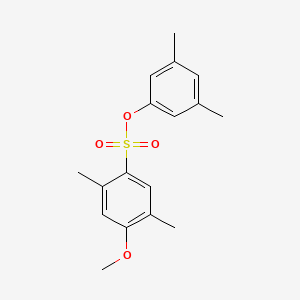
![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)
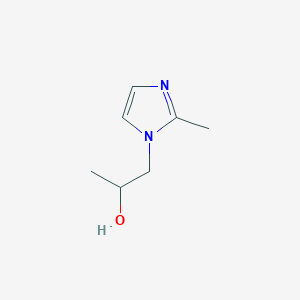
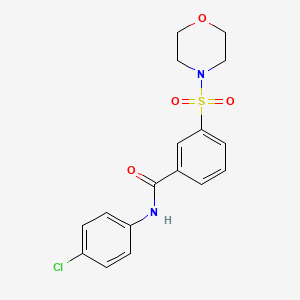
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3003251.png)
![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B3003256.png)
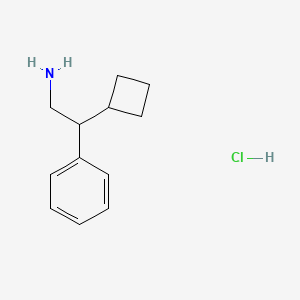

![2-Methyl-5-(1-methyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B3003260.png)
